3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in the development of new drugs. This compound is a member of the azetidine family, which is known for its unique chemical properties and diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC enzymes, 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine promotes the acetylation of histone proteins, which leads to the activation of gene expression. This mechanism of action has been shown to have anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine are still being studied. However, it has been shown to have potent anticancer and anti-inflammatory effects in vitro and in vivo. In addition, 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has been found to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine is its potent inhibitory activity against HDAC enzymes, which makes it a valuable tool for studying the role of HDAC enzymes in various biological processes. However, one limitation of this compound is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine. One area of research is the development of new HDAC inhibitors based on the structure of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine. Another area of research is the study of the biochemical and physiological effects of this compound in various disease models. Additionally, the development of new synthetic methods for the preparation of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine could lead to more efficient and cost-effective production of this compound for use in research and drug development.
Synthesemethoden
The synthesis of 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine involves several steps. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with ethyl acetoacetate to form the corresponding enamine. The enamine is then reacted with difluoromethyl iodide to produce the difluoromethylated product. The final step involves the reaction of the difluoromethylated product with sulfonyl chloride to form 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has been extensively studied for its potential applications in the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In particular, 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory effects, and 3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine has the potential to be a valuable addition to the arsenal of HDAC inhibitors.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-(4-methoxyphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-17-9-2-4-10(5-3-9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVVOCXBTOAQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-1-((4-methoxyphenyl)sulfonyl)azetidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.